Ritivixibat Demonstrates Systemic Oral Bioavailability Unlike Non-Systemic IBAT Inhibitors Odevixibat and Maralixibat
Ritivixibat (A3907) is described as the first oral systemic ASBT inhibitor with high oral bioavailability [1]. In contrast, odevixibat (Bylvay) and maralixibat (Livmarli) are characterized as non-systemic, intestine-restricted IBAT inhibitors designed to act locally in the ileum with minimal systemic absorption [2].
| Evidence Dimension | Systemic exposure and oral bioavailability |
|---|---|
| Target Compound Data | Systemic inhibitor with high oral bioavailability; dose-proportional plasma exposure up to 81 mg dose |
| Comparator Or Baseline | Odevixibat and maralixibat: non-systemic, intestine-restricted inhibitors |
| Quantified Difference | Qualitative difference: systemic vs. non-systemic exposure |
| Conditions | Phase 1 study in healthy adults (Ritivixibat); product labeling and reviews (comparators) |
Why This Matters
Systemic exposure may enable engagement of renal and hepatic ASBT targets beyond the intestine, potentially offering a distinct therapeutic window or efficacy profile not achievable with non-absorbed inhibitors.
- [1] Albireo Pharma, Inc. (2021, December 16). Albireo Announces Positive Topline Data from Phase 1 Study of A3907. Press Release. Retrieved from https://drug-dev.com/albireo-announces-positive-topline-data-from-phase-1-study-of-a3907/ View Source
- [2] PMC. (2023). Table 2: IBAT Inhibitors, Approved Indications, and Target Indications. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10772241/table/tbl2/ View Source
